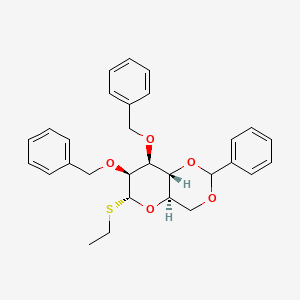

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

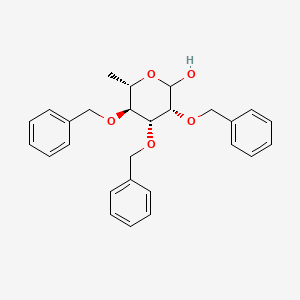

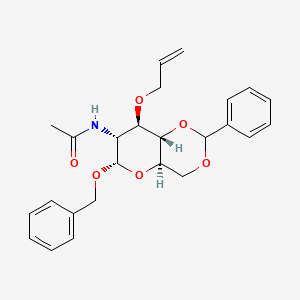

The synthesis of related compounds often involves the use of benzylidene acetal fragmentation routes, allowing for the direct reductive cleavage in the presence of ether protecting groups. This methodology permits the efficient, highly stereocontrolled synthesis of β-D-rhamnosides from D-mannosyl glycosyl donors, showcasing the compound's utility in constructing complex sugar architectures with high yield and stereoselectivity (Crich & Yao, 2004).

Molecular Structure Analysis

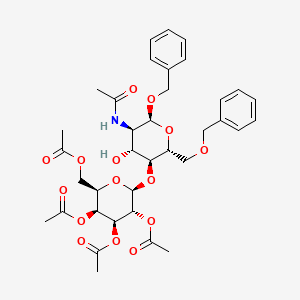

The molecular structure of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside and its analogs is pivotal for their reactivity and selectivity in chemical synthesis. The presence of benzylidene acetal groups enforces β-selectivity in glycosylation reactions, which is a critical aspect for the regioselective synthesis of complex carbohydrate structures (Crich & Yao, 2003).

Chemical Reactions and Properties

The chemical reactivity of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside derivatives towards radical fragmentation is a notable property, leading to the formation of 6-deoxy sugars. This reactivity is fundamental for the synthesis of various deoxy sugars and demonstrates the compound's versatility in organic synthesis (Crich & Li, 2007).

Applications De Recherche Scientifique

Glycosylation Techniques

Thioglycosides, including compounds similar to Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside, are pivotal in glycosylation reactions, which are key for constructing complex carbohydrate structures. For instance, the use of thioglycosides as glycosyl donors in the absence of participating protecting groups has been demonstrated to be highly diastereoselective, especially in α-mannopyranosylation processes. This reflects the compound's role in facilitating selective glycosidic bond formation without the need for directing groups, highlighting its significance in synthetic carbohydrate chemistry (Crich & Cai, 2000).

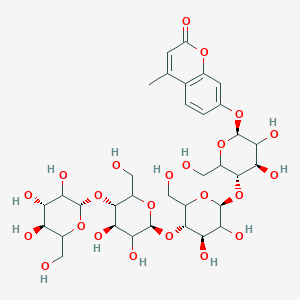

Synthesis of Complex Oligosaccharides

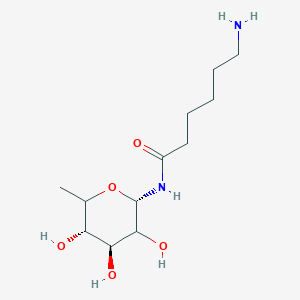

The synthesis of complex oligosaccharides, including those related to bacterial antigens and glycoproteins, is another critical application area. For example, ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside and related compounds have been employed in the synthesis of tetrasaccharides related to the O-antigen of Shigella dysenteriae type 5. This process involves the assembly of disaccharide blocks followed by coupling reactions to form the target tetrasaccharide, illustrating the utility of these compounds in accessing biologically relevant carbohydrate structures (Mukherjee et al., 2000).

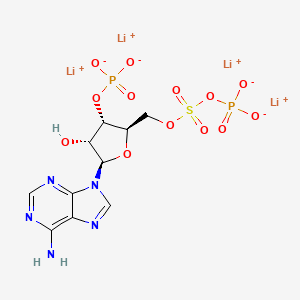

Advancements in Carbohydrate Chemistry

Further advancements in carbohydrate chemistry, such as the application of cyclic sulfates for the synthesis of derivatives, underscore the versatility of thioglycosides in synthesizing a wide array of sugar derivatives. These methodologies open new avenues for the creation of sugar analogs with potential biological applications, again highlighting the importance of compounds like ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside in the field of synthetic carbohydrate chemistry (Klein & Boom, 1992).

Safety And Hazards

Orientations Futures

The future directions for this compound could involve its use in the synthesis of various β-mannopyranosides1. Its role as a glycosyl donor suggests potential applications in the synthesis of complex carbohydrates and glycoconjugates.

Please note that this analysis is based on the available information and may not be exhaustive. For more detailed information, further research and consultation with experts in the field are recommended.

Propriétés

IUPAC Name |

(4aR,6R,7S,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27+,28?,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBLGLZAAWCNMD-LNZDFARISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747755 |

Source

|

| Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside | |

CAS RN |

218937-71-4 |

Source

|

| Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)